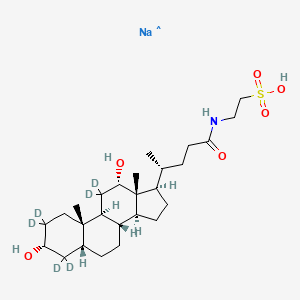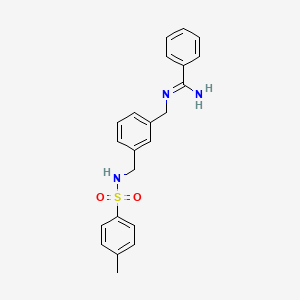
Isoxepac-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxepac-d6 is a deuterium-labeled version of Isoxepac, a nonsteroidal anti-inflammatory agent. The compound is primarily used in scientific research and is known for its anti-inflammatory, analgesic, and antipyretic properties . The molecular formula of this compound is C16H6D6O4, and it has a molecular weight of 274.30 .
Vorbereitungsmethoden
The preparation of Isoxepac-d6 involves several steps:
- p-Hydroxyphenylacetic acid and phthalide are dissolved in dimethylacetamide (DMAC) and reacted with sodium methylate at 80-170°C under a pressure of 0.1-10 Pa for 3-10 hours. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxybenzyloxy) phenylacetic acid .
Cyclization: The obtained 4-(2-carboxybenzyloxy) phenylacetic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C under a pressure of 0.1-10 Pa for 3-12 hours.
Purification: The crude Isoxepac is dissolved in ethyl acetate and refined to obtain the final Isoxepac product.
Analyse Chemischer Reaktionen
Isoxepac-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isoxepac-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Isoxepac.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Isoxepac-d6 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes .
Vergleich Mit ähnlichen Verbindungen
Isoxepac-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Isoxepac: The non-deuterated version of this compound, also a nonsteroidal anti-inflammatory agent.
Olopatadine: Another compound related to Isoxepac, used as an antihistamine.
Other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as aspirin and ibuprofen, which also inhibit COX enzymes but lack the deuterium labeling.
This compound stands out due to its specific use in research and its stable isotope labeling, which provides advantages in analytical studies .
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
2-(6,6,7,8,9,10-hexadeuterio-11-oxobenzo[c][1]benzoxepin-2-yl)acetic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)/i1D,2D,3D,4D,9D2 |
InChI-Schlüssel |
QFGMXJOBTNZHEL-GBRSCYRESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


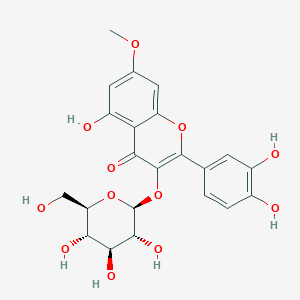
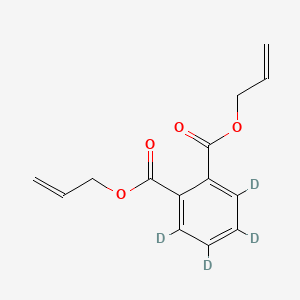
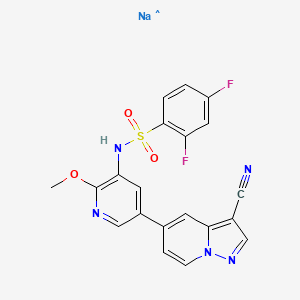
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)

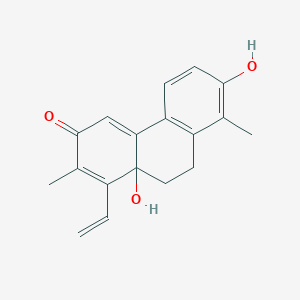
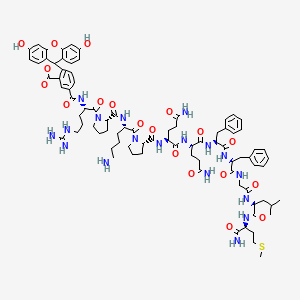
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
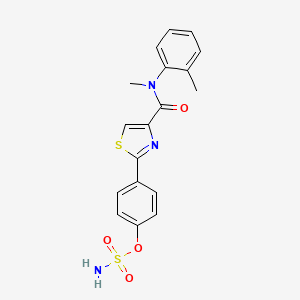
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
